5-(3-Bromo-2-fluorophenyl)pyrimidine
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Overview
Description
5-(3-Bromo-2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a phenyl ring, which is attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-fluorophenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄)
Solvent: A mixture of 1,4-dioxane and water
Temperature: Reflux at 90°C for 18 hours
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of efficient palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-fluorophenyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate or potassium phosphate in solvents like 1,4-dioxane and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound with the pyrimidine ring attached to another aromatic ring .
Scientific Research Applications
5-(3-Bromo-2-fluorophenyl)pyrimidine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(3-fluorophenyl)pyrimidine
- 3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine
Uniqueness
5-(3-Bromo-2-fluorophenyl)pyrimidine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in organic synthesis and its efficacy in various scientific applications.
Properties
Molecular Formula |
C10H6BrFN2 |
---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
5-(3-bromo-2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6BrFN2/c11-9-3-1-2-8(10(9)12)7-4-13-6-14-5-7/h1-6H |
InChI Key |
ULTSGQKQDVTETM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=CN=CN=C2 |
Origin of Product |
United States |
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